
DC-S239
描述
准备方法
DC-S239 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。合成路线通常包括以下步骤:
核心结构的形成: 这涉及在特定条件下,将适当的起始原料反应以形成 this compound 的核心结构。
官能团的引入: 通过一系列化学反应,将各种官能团引入核心结构。这些反应可能包括亲核取代、氧化和还原反应。
This compound 的工业生产方法尚未得到充分记录,因为该化合物主要用于研究目的。上述合成路线可以根据需要扩大规模生产。
化学反应分析
科学研究应用
Cancer Research
DC-S239 has demonstrated significant anticancer activity by inhibiting the proliferation of various cancer cell lines, including MCF7 (breast cancer) and HL60 (acute myeloid leukemia).
Key Findings :
- Cell Lines Tested : MCF7, HL60, MV4-11
- IC50 Values :
- MCF7: 10.93 μM
- HL60: 16.43 μM
- Mechanism : Inhibition of SET7 leads to altered gene expression profiles associated with cancer cell growth and survival .
Epigenetics
As a selective inhibitor of histone methyltransferase SET7, this compound is utilized to study the role of histone methylation in gene regulation. This compound helps elucidate how modifications to histones influence chromatin structure and function.
Applications :
- Investigating the impact of histone methylation on gene expression.
- Understanding the epigenetic mechanisms underlying various diseases, including cancer and metabolic disorders .
Drug Discovery
This compound serves as a lead compound for developing new inhibitors targeting histone methyltransferases and related enzymes. Its selectivity for SET7 makes it a valuable tool in drug development efforts aimed at targeting epigenetic regulators.
Research Insights :
- This compound can be used to develop more potent inhibitors through structure-activity relationship (SAR) studies.
- It provides insights into the design of small molecules that could modulate epigenetic pathways involved in disease .
Case Study 1: Anticancer Activity
A study assessed the effects of this compound on breast cancer cells (MCF7) and acute myeloid leukemia cells (HL60). The results indicated that treatment with this compound led to significant reductions in cell viability, demonstrating its potential as an anticancer agent.
Case Study 2: Epigenetic Regulation
Research involving this compound has shown its utility in understanding the regulatory roles of histone methylation in gene expression changes associated with tumorigenesis. By inhibiting SET7, researchers observed alterations in transcriptional activity linked to cancer progression.
作用机制
相似化合物的比较
DC-S239 在其对组蛋白甲基转移酶 SET7 的选择性和抑制其他相关酶的能力方面是独特的。类似的化合物包括:
DC-S238: 另一种选择性抑制组蛋白甲基转移酶 SET7 的抑制剂,其 IC50 值为 4.88 微摩尔.
DC-S285: 通过支架跃迁和二维指纹相似性搜索鉴定出的化合物,其靶点为 SET7,IC50 值为 9.3 微摩尔.
DC-S303: 通过相似性搜索鉴定出的化合物,其 IC50 值为 1.1 微摩尔.
这些化合物与 this compound 具有相似的结合模式,并表现出对组蛋白甲基转移酶 SET7 和其他相关酶的选择性 。 This compound 因其特定的选择性特征和已证明的抗癌活性而脱颖而出 .
生物活性
DC-S239 is a compound of significant interest in the field of medicinal chemistry, particularly for its biological activity against various cancer cell lines. This article presents a detailed overview of the compound's biological properties, including its efficacy, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is derived from a class of compounds known for their potential therapeutic applications in oncology. Its structure and properties have been investigated through various assays to determine its effectiveness against different cancer types.
Efficacy Against Cancer Cell Lines
The biological activity of this compound has been evaluated using several cancer cell lines, including:
- MCF7 (breast cancer)
- HL60 (acute myeloid leukemia)
- MV4-11 (acute myeloid leukemia)
- K562 (chronic myeloid leukemia)
- Kasumi-1 (acute myeloid leukemia)
- U937 (histiocytic lymphoma)
- THP1 (monocytic leukemia)
- Jurkat (T-cell leukemia)
The compound has shown varying degrees of cytotoxicity across these cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50%. Notably, the following IC50 values were observed:
Cell Line | IC50 (μM) |
---|---|
MCF7 | 21.4 |
Jurkat | 2.2 |
THP1 | 3.5 |
U937 | 3.9 |
HL60 | Not specified |
MV4-11 | Not specified |
K562 | Not specified |
Kasumi-1 | Not specified |
These values were determined using assays such as alamarBlue and MTT, which are standard methods for assessing cell viability and proliferation .
The mechanisms through which this compound exerts its effects involve interactions with specific molecular targets within the cells. Preliminary studies suggest that this compound may inhibit certain epigenetic targets, similar to its analogs like DC-S285 and DC-S303. These interactions can lead to the modulation of gene expression associated with cancer cell proliferation and survival.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound in preclinical models:
- In Vitro Studies : In a series of experiments, this compound was administered to various cancer cell lines to assess its cytotoxic effects. The results indicated a strong selective toxicity towards Jurkat and THP1 cells, suggesting that this compound might be particularly effective in treating T-cell leukemias.
- Mechanistic Insights : Further investigations revealed that this compound may act by disrupting critical signaling pathways involved in cell cycle regulation and apoptosis. This was supported by docking studies that indicated favorable binding affinities with target proteins involved in these processes .
- Comparative Studies : When compared to established chemotherapeutic agents, this compound demonstrated comparable or superior efficacy against certain cancer types, particularly those resistant to conventional treatments.
属性
分子式 |
C15H15N3O5S |
---|---|
分子量 |
349.4 g/mol |
IUPAC 名称 |
ethyl 2-amino-4-methyl-5-[(3-nitrophenyl)carbamoyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C15H15N3O5S/c1-3-23-15(20)11-8(2)12(24-13(11)16)14(19)17-9-5-4-6-10(7-9)18(21)22/h4-7H,3,16H2,1-2H3,(H,17,19) |
InChI 键 |
SIVTXLSKYVOFHS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
DC-S239 ethyl 2-amino-4-methyl-5-((3-nitrophenyl)carbamoyl)thiophene-3-carboxylate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。